![molecular formula C28H18F3N3O2S2 B304256 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties that make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It may also have neuroprotective effects and be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile in lab experiments is its unique properties. This compound has a high degree of selectivity and potency, making it suitable for various applications. However, one of the limitations is that it may not be suitable for all types of experiments. Its mechanism of action is not fully understood, and it may have off-target effects.
Direcciones Futuras
There are many future directions for research on 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile. One area of research is the development of new drugs for the treatment of neurological disorders. Another area is the study of its anti-inflammatory and anti-cancer properties. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research. Its unique properties make it suitable for various applications, including the development of new drugs for the treatment of neurological disorders, anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile involves the reaction of 4-methoxybenzaldehyde, 2-acetylthiophene, and 2-chloro-4-(trifluoromethyl)nicotinonitrile in the presence of a base and a catalyst. The reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile has various scientific research applications. It is used in the synthesis of novel compounds that have potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used in the development of new drugs for the treatment of neurological disorders.
Propiedades
Fórmula molecular |
C28H18F3N3O2S2 |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H18F3N3O2S2/c1-36-18-12-10-17(11-13-18)21-14-20(28(29,30)31)19(15-32)27(33-21)37-16-26(35)34-22-6-2-4-8-24(22)38-25-9-5-3-7-23(25)34/h2-14H,16H2,1H3 |
Clave InChI |
HWGPQURQHVJNMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








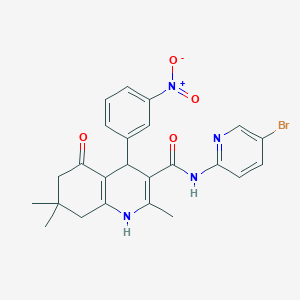
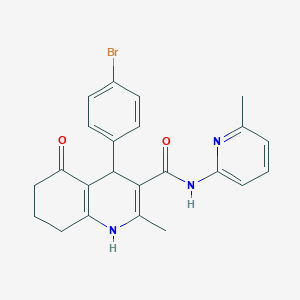
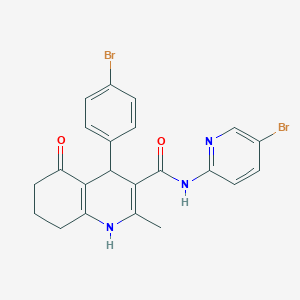
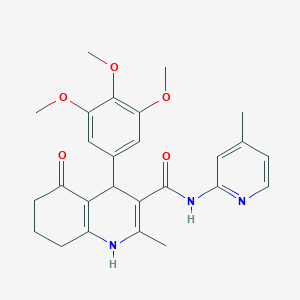
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
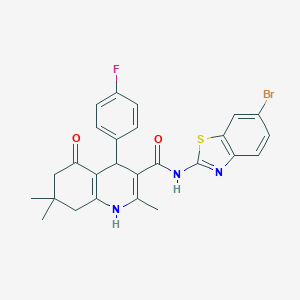
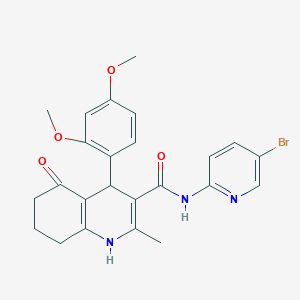

![N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304196.png)